7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrimidine derivative with another compound in the presence of a catalyst . For example, the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was carried out with diacetoxyiodobenzene, Ac2O, and sodium iodide .Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the substitution or addition of functional groups . For example, the acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the density of one such compound was reported to be 1.5±0.1 g/cm^3 .Scientific Research Applications
Anticancer Potential
- Chemical Shift Assignment and Molecular Modeling Studies : Compounds related to "7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one" have been investigated for their anticancer properties. Through molecular modeling studies, including docking and molecular dynamics, certain stereoisomers of these compounds have been suggested as potential DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).
Antimicrobial and Antitubercular Activity
- Synthesis and Evaluation of Antitubercular and Antimicrobial Activity : Novel derivatives of "this compound" have shown pronounced antitubercular and antimicrobial activities, emphasizing their potential in treating infections caused by Mycobacterium tuberculosis and various bacterial and fungal strains (Kamdar et al., 2011).
Synthesis Methodologies
- Catalyst-Free Synthesis : A catalyst-free, eco-friendly synthesis method has been developed for a new series of functionalized derivatives, highlighting an efficient approach to creating these compounds under ambient conditions (Brahmachari & Nayek, 2017).
- Novel Method for Synthesis : An innovative method has been proposed for synthesizing "this compound" derivatives, providing a new pathway for creating these compounds with potential biological activities (Osyanin et al., 2014).
Mechanism of Action
Mode of Action
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-(2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-5-6-14-9(7-10)8-12-16(22)19-15(20-17(12)23-14)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWQHHADVICQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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